molecular formula C11H10N2O3 B2401822 8-Methoxy-2-methyl-5-nitroquinoline CAS No. 857495-64-8

8-Methoxy-2-methyl-5-nitroquinoline

Cat. No. B2401822
CAS RN: 857495-64-8
M. Wt: 218.212
InChI Key: ANYICLJOTYWVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C11H10N2O3 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-methyl-5-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has a methoxy group (-OCH3) attached to the 8th carbon, a methyl group (-CH3) attached to the 2nd carbon, and a nitro group (-NO2) attached to the 5th carbon .


Physical And Chemical Properties Analysis

8-Methoxy-2-methyl-5-nitroquinoline is a solid substance . It has a molecular weight of 218.21 g/mol . The compound is stored at refrigerator temperatures and shipped at room temperature .

Scientific Research Applications

Safety and Hazards

Safety data for 8-Methoxy-2-methyl-5-nitroquinoline indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Quinoline compounds, including 8-Methoxy-2-methyl-5-nitroquinoline, have potential applications in medicinal chemistry due to their biological activity . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods .

properties

IUPAC Name

8-methoxy-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYICLJOTYWVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-methyl-5-nitroquinoline

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